Iron(III) oxalate hexahydrate

Description

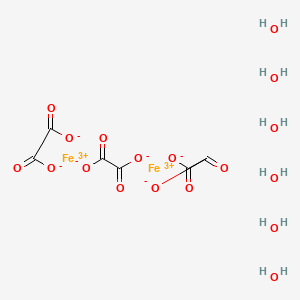

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(3+);oxalate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIZVVTJVNNRX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Fe2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724679 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166897-40-1 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxalate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Iron(III) Oxalate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) oxalate (B1200264) hexahydrate, with the chemical formula Fe₂ (C₂O₄)₃·6H₂O, is a coordination complex of significant interest in various scientific fields, including materials science, photochemistry, and catalysis.[1] Its utility as a precursor for the synthesis of iron oxides, particularly in nanoparticle form, has garnered attention for applications in areas such as lithium-ion batteries and potential drug delivery systems.[1][2] This guide provides a comprehensive overview of the core chemical properties of iron(III) oxalate hexahydrate, with a focus on quantitative data, experimental methodologies, and logical workflows relevant to research and development.

Physicochemical Properties

This compound is a lime green to yellow-green crystalline powder.[3] It is sensitive to light and should be stored accordingly. Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Fe₂(C₂O₄)₃·6H₂O | [3] |

| Molecular Weight | 483.84 g/mol | [3] |

| CAS Number | 166897-40-1 | [3] |

| Appearance | Lime green to yellow-green powder | [4][3] |

| Melting Point | Decomposes at ~100 °C | [3] |

| Solubility in Water | Sparingly soluble. Reported values vary: ~0.22 g/100 mL at 25°C; ~0.12 g/100 mL at 25°C. Other sources describe it as "soluble" or "insoluble in practical situations". | [1][3][5][6][7] |

| Solubility in Other Solvents | Soluble in acids, insoluble in alkalis. | [8] |

Synthesis and Structure

Synthesis

A common laboratory synthesis of iron(III) oxalate involves the reaction of an iron(III) salt, such as iron(III) chloride, with an oxalate salt, like potassium oxalate, in an aqueous solution.[9] An alternative method involves the direct reaction of iron(III) hydroxide (B78521) with oxalic acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reaction of iron(III) chloride and potassium oxalate.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate (optional)

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Ethanol (for washing)

-

Acetone (B3395972) (for washing)

Methodology:

-

Solution Preparation:

-

Prepare a solution of iron(III) chloride hexahydrate by dissolving a stoichiometric amount in a minimal volume of warm distilled water.

-

In a separate beaker, prepare a solution containing a 3:1 molar excess of potassium oxalate monohydrate in warm distilled water.

-

-

Reaction:

-

Slowly add the iron(III) chloride solution to the potassium oxalate solution while stirring continuously. A green precipitate of iron(III) oxalate will form.

-

-

Crystallization:

-

To enhance crystallization, the resulting mixture can be heated gently (e.g., to 40 °C) and then cooled in an ice bath.

-

-

Isolation and Washing:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals sequentially with distilled water, ethanol, and acetone to remove soluble impurities.

-

-

Drying:

-

Dry the final product in a desiccator or at a low temperature in an oven to obtain the this compound crystals.

-

Crystal Structure

Chemical Reactivity and Decomposition

Thermal Decomposition

This compound is thermally unstable and decomposes upon heating. The decomposition process typically occurs in stages, beginning with the loss of water of hydration, followed by the decomposition of the oxalate moiety to form iron oxides.

Experimental Protocol: Thermogravimetric Analysis (TGA) of Iron(III) Oxalate Hydrate (B1144303)

Objective: To determine the thermal decomposition profile of iron(III) oxalate hydrate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC) is recommended for simultaneous mass loss and thermal event analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the iron(III) oxalate hydrate sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

-

TGA-DSC Analysis:

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a controlled heating rate (e.g., 10 °C/min).

-

The analysis should be conducted under a controlled atmosphere, such as an inert gas (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air), to observe the effect on the decomposition products.

-

-

Data Analysis:

-

Analyze the resulting TGA curve (mass vs. temperature) to identify the temperature ranges of mass loss, corresponding to dehydration and decomposition steps.

-

Analyze the DSC curve to identify endothermic or exothermic events associated with these transitions.

-

The final solid product can be analyzed by techniques such as X-ray diffraction (XRD) to identify the resulting iron oxide phases (e.g., α-Fe₂O₃ or Fe₃O₄).

-

Expected Results:

-

Dehydration: A multi-step mass loss is expected at lower temperatures, corresponding to the sequential removal of the water molecules.

-

Decomposition: At higher temperatures, a significant mass loss occurs due to the decomposition of the oxalate ligand, releasing carbon monoxide and carbon dioxide, and forming iron(II) oxalate as an intermediate, which then further decomposes to iron oxides.

The following diagram illustrates the logical workflow for analyzing the thermal decomposition of iron(III) oxalate hydrate.

Photochemical Decomposition

Iron(III) oxalate is highly photosensitive and undergoes photoreduction upon exposure to light, particularly in the UV region. This property has led to its use in chemical actinometry for measuring light intensity. The overall photochemical reaction involves the reduction of Fe(III) to Fe(II) and the oxidation of the oxalate ligand to carbon dioxide.

The mechanism of ferrioxalate (B100866) photolysis is complex and involves a ligand-to-metal charge transfer (LMCT) as the primary photochemical event.[4] This is followed by a series of rapid subsequent reactions.

Experimental Protocol: Investigation of Photochemical Decomposition

Objective: To study the photochemical decomposition of an aqueous solution of a ferrioxalate complex using UV-Vis spectroscopy.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Light source (e.g., UV lamp)

-

Quartz cuvettes

-

1,10-Phenanthroline solution (for Fe(II) quantification)

-

Buffer solution (e.g., acetate (B1210297) buffer)

Methodology:

-

Preparation of Ferrioxalate Solution:

-

Prepare a solution of known concentration of a ferrioxalate complex (e.g., potassium tris(oxalato)ferrate(III)) in a dilute acidic medium. This solution should be prepared in the dark to prevent premature decomposition.

-

-

Irradiation:

-

Transfer a known volume of the ferrioxalate solution to a quartz cuvette.

-

Expose the solution to a light source of a specific wavelength for a measured period.

-

-

Quantification of Fe(II):

-

After irradiation, take an aliquot of the solution and add a solution of 1,10-phenanthroline. This reagent forms a stable, intensely colored complex with the photochemically generated Fe(II) ions.

-

Add a buffer solution to maintain the optimal pH for complex formation.

-

Measure the absorbance of the Fe(II)-phenanthroline complex using a UV-Vis spectrophotometer at its absorption maximum (around 510 nm).

-

-

Data Analysis:

-

Using a pre-determined calibration curve for the Fe(II)-phenanthroline complex, calculate the concentration of Fe(II) produced.

-

The quantum yield of the photoreduction can be determined if the intensity of the light source is known.

-

The signaling pathway for the primary photochemical events in ferrioxalate is depicted below.

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its chemical properties are relevant to drug development in several indirect ways:

-

Precursor for Iron Oxide Nanoparticles: The thermal decomposition of iron(III) oxalate is a versatile method for synthesizing iron oxide nanoparticles (IONPs) with controlled size and magnetic properties.[2] These IONPs are extensively investigated as platforms for targeted drug delivery, magnetic resonance imaging (MRI) contrast agents, and in hyperthermia cancer therapy. The ability to generate these nanoparticles from a well-defined precursor like iron(III) oxalate is crucial for reproducibility in pharmaceutical research.

-

Understanding Iron Metabolism: The oxalate ligand can influence the biological chemistry of iron. Studies have shown that oxalate can bind to transferrin, the primary iron-transport protein in blood, and in doing so, it can inhibit the release of iron to cells. This has implications for understanding iron metabolism and could be a consideration in the design of iron-based drugs or in studying conditions of iron overload or deficiency where oxalates may be present.

-

Potential for Novel Formulations: Although not a primary application, the reactivity of the iron center and the oxalate ligands could be explored for the development of novel coordination-based drug delivery systems.

The logical relationship of how iron(III) oxalate can be a starting point for applications in nanomedicine is shown below.

Safety and Handling

This compound is harmful if swallowed or in contact with skin. It is advisable to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Iron(iii)oxalate hexahydrate () for sale [vulcanchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. webqc.org [webqc.org]

- 4. aqueous solution - Water solubility of different types of Iron III - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. This compound 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. jeffreydmathias.com [jeffreydmathias.com]

- 7. Iron(3+) ethanedioate--water (2/3/6) | C6H12Fe2O18 | CID 57370413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Iron(III) Oxalate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of iron(III) oxalate (B1200264), with a primary focus on its hydrated forms. While the hexahydrated form, Fe₂(C₂O₄)₃·6H₂O, is commercially available and frequently referenced, detailed crystallographic data in the scientific literature predominantly pertains to the tetrahydrate, Fe₂(C₂O₄)₃·4H₂O. This document will present the established structural features of the tetrahydrate as a foundational model for understanding the coordination environment of iron(III) in this complex, supplemented with available data for the hexahydrate.

Chemical and Physical Properties

Iron(III) oxalate hexahydrate is a lime green to yellow-green crystalline powder.[1][2] It is light-sensitive and slightly soluble in water.[1][2] The compound is a coordination polymer, indicating a repeating structural unit.[1]

| Property | Value | Reference |

| Chemical Formula | Fe₂(C₂O₄)₃·6H₂O | [3][4] |

| Molar Mass | 483.84 g/mol | [5][6] |

| CAS Number | 166897-40-1 | [1][5] |

| Appearance | Lime green to yellow-green powder | [1][2] |

| Solubility in Water | Slightly soluble | [1] |

Molecular Structure and Coordination Geometry

The core of the iron(III) oxalate structure involves iron(III) centers coordinated by oxalate anions. The oxalate ion (C₂O₄²⁻) acts as a bidentate ligand, meaning it binds to the metal center through two of its oxygen atoms.[7]

Based on X-ray crystallography studies of the tetrahydrate, Fe₂(C₂O₄)₃·4H₂O, the iron(III) ions are in an octahedral coordination environment.[1] This means each iron atom is surrounded by six oxygen atoms from the oxalate ligands. The oxalate ligands act as bridging ligands, connecting multiple iron centers to form a polymeric chain.[1] Some oxalate ligands bridge using all four of their oxygen atoms, while others use only two.[1]

Visualization of the Iron(III) Coordination Environment

The following diagram illustrates the octahedral coordination of an iron(III) ion by three bidentate oxalate ligands.

References

- 1. Ferric oxalate - Wikipedia [en.wikipedia.org]

- 2. Ferrous oxalate [webbook.nist.gov]

- 3. Iron (III) Oxalate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 4. Iron (III) Oxalate | this compound | C6Fe2O12 · 6H2O - Ereztech [ereztech.com]

- 5. scbt.com [scbt.com]

- 6. Iron(III) oxalate 166897-40-1 [sigmaaldrich.com]

- 7. Draw the structure of the iron oxalate complex [Fe(C2O4)3]3-. - McMurry 8th Edition Ch 21 Problem 70 [pearson.com]

In-Depth Technical Guide to Ferric Oxalate Hexahydrate (CAS No. 166897-40-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ferric oxalate (B1200264) hexahydrate (CAS No. 166897-40-1), focusing on its physicochemical properties, experimental protocols, and key applications relevant to the scientific and pharmaceutical fields.

Core Properties and Specifications

Ferric oxalate hexahydrate, with the chemical formula Fe₂(C₂O₄)₃·6H₂O, is a coordination compound of iron in its +3 oxidation state.[1] It typically appears as a lime green to yellow-green crystalline powder.[2] This compound is noted for its light sensitivity and plays a crucial role as a precursor in materials science and as a reagent in various chemical processes.[2][3]

Table 1: Quantitative Physicochemical Data for Ferric Oxalate Hexahydrate

| Property | Value |

| CAS Number | 166897-40-1[4][5][6] |

| Molecular Formula | Fe₂(C₂O₄)₃·6H₂O[7] |

| Molecular Weight | 483.84 g/mol [6][7][8] |

| Appearance | Green/yellow powder[7] |

| Solubility in Water | Slightly soluble[7][9] |

| Melting Point | 100°C (decomposes)[7][10] |

| Iron (Fe) Content | 22-25% (by titration)[8] |

Experimental Protocols

Synthesis of Ferric Oxalate Hexahydrate

A common laboratory method for synthesizing ferric oxalate involves the reaction of iron(III) hydroxide (B78521) with oxalic acid.[8]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

Procedure:

-

Preparation of Ferric Hydroxide: A solution of ferric chloride is treated with sodium hydroxide to precipitate ferric hydroxide (Fe(OH)₃). The precipitate is then washed to remove impurities.

-

Reaction with Oxalic Acid: The freshly prepared ferric hydroxide is reacted with an aqueous solution of oxalic acid. The mixture is typically stirred and may be gently heated to ensure complete reaction. The balanced chemical equation for this reaction is: 2Fe(OH)₃ + 3H₂C₂O₄ → Fe₂(C₂O₄)₃ + 6H₂O[9]

-

Crystallization and Isolation: The resulting solution is cooled to induce crystallization of ferric oxalate hexahydrate. The lime green crystals are then collected by filtration, washed with cold water, and dried.

Analysis of Iron Content by Titration

The iron content in ferric oxalate can be determined by redox titration.

Principle: The iron(III) in the sample is first reduced to iron(II). The iron(II) is then titrated with a standardized solution of an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in an acidic medium. The endpoint is detected by a distinct color change.

Procedure Outline:

-

A precisely weighed sample of ferric oxalate is dissolved in an acidic solution.

-

A reducing agent is added to convert all Fe³⁺ ions to Fe²⁺ ions.

-

The solution is then titrated with a standard KMnO₄ solution until a persistent pink color is observed.

-

The percentage of iron is calculated based on the stoichiometry of the redox reaction.

Applications in Drug Development and Research

Ferric oxalate hexahydrate is a versatile compound with several applications in the pharmaceutical and research sectors.

-

Precursor for Iron Oxide Nanoparticles (IONPs): Thermal decomposition of ferric oxalate is a widely used method to synthesize iron oxide nanoparticles.[2] These nanoparticles are of great interest in drug delivery systems, serving as carriers for targeted therapies and as contrast agents in medical imaging.[10]

-

Catalyst in Organic Synthesis: Iron-based catalysts, for which ferric oxalate can be a precursor, are increasingly used in organic reactions. They offer a more sustainable and less toxic alternative to precious metal catalysts in the synthesis of pharmaceutical intermediates.[3]

-

Photocatalysis and Degradation Studies: Due to its photosensitivity, ferric oxalate is employed in photocatalytic processes.[2] In drug development, this property is utilized in forced degradation studies to investigate the stability of drug molecules under photolytic stress, helping to identify potential degradation products and pathways.[10]

-

Fenton-like Reactions: Ferric oxalate can participate in Fenton-like reactions to generate reactive oxygen species (ROS), such as hydroxyl radicals.[11] This is particularly relevant for the degradation of persistent organic pollutants and can be applied in the environmental remediation of pharmaceutical waste.

Visualizing Key Processes

General Synthesis Workflow

The synthesis of ferric oxalate from common starting materials can be depicted as a straightforward chemical transformation.

Caption: Synthesis of Ferric Oxalate Hexahydrate.

Photochemical Decomposition Pathway

The photolysis of ferric oxalate is a key process underlying its application in photocatalysis and actinometry. Upon absorption of light, an intramolecular electron transfer occurs.

Caption: Photodecomposition of the Ferrioxalate Ion.

Fenton-Like Reaction Mechanism

In the presence of a reducing agent and hydrogen peroxide, ferric oxalate can participate in a Fenton-like reaction to produce highly reactive hydroxyl radicals.

Caption: Fenton-Like Reaction Involving Ferric Oxalate.

References

- 1. nmj.mums.ac.ir [nmj.mums.ac.ir]

- 2. ianleake.com [ianleake.com]

- 3. agilent.com [agilent.com]

- 4. A kinetic and ESR investigation of iron(II) oxalate oxidation by hydrogen peroxide and dioxygen as a source of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Potassium Ferric Oxalate Nanoparticles Prevent Human Blood Clotting and Thrombosis in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]

- 8. webqc.org [webqc.org]

- 9. cerritos.edu [cerritos.edu]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

A Technical Guide to the Structure of Iron(III) Oxalate Hexahydrate Coordination Polymer

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and characterization of iron(III) oxalate (B1200264) hexahydrate, Fe₂ (C₂O₄)₃·6H₂O. This compound is a coordination polymer with a complex and fascinating structure, finding applications in diverse fields such as materials science and chemical synthesis.

Core Structure and Coordination Chemistry

Iron(III) oxalate hexahydrate is a coordination polymer, not a simple salt. Its structure is defined by the interaction between iron(III) centers and bridging oxalate ligands.

1.1. Coordination Geometry of Iron(III) The iron(III) ions (Fe³⁺) are in a high-spin state and exhibit an octahedral coordination geometry.[1][2] This is confirmed by Mössbauer spectroscopy, which for the related tetrahydrate shows an isomer shift of 0.38 mm/s and a quadrupole splitting of 0.40 mm/s, characteristic of high-spin Fe³⁺ in an octahedral environment.[1][2]

1.2. Bridging Oxalate Ligands The oxalate anions (C₂O₄²⁻) act as bridging ligands, connecting the Fe³⁺ centers to form extended polymeric chains.[1][3] In the closely related tetrahydrate structure, which has been elucidated by X-ray crystallography, the oxalate ligands display two distinct coordination modes:

-

Tetradentate Bridging: Some oxalate ligands bridge two iron centers using all four of their oxygen atoms.[2][3][4]

-

Bidentate Coordination: Other oxalate ligands coordinate to a single iron center in a bidentate fashion.[2][5]

This combination of bridging and chelating behaviors results in a complex, chain-like polymer. The iron-oxygen bond lengths in these structures typically range from 2.0 to 2.2 Å.[2]

1.3. Role of Water Molecules The "hexahydrate" designation indicates the presence of six water molecules per formula unit. In related hydrated structures, water molecules play two roles:

-

Coordinated Water: Some water molecules are directly bonded to the iron(III) centers, completing their octahedral coordination sphere.[4]

-

Lattice Water: Other water molecules, often referred to as lattice or interstitial water, are not directly coordinated to the metal but are situated between the polymer chains, held in place by an extensive network of hydrogen bonds.[1][2][4] These hydrogen bonds, with O-H···O distances typically between 2.6 and 2.9 Å, contribute significantly to the overall stability of the crystal structure.[2]

Caption: Iron(III) Oxalate Polymer Chain.

Physicochemical and Quantitative Data

A summary of the key quantitative data for iron(III) oxalate and its hydrated forms is presented below.

| Property | Value | Notes |

| Chemical Formula | Fe₂(C₂O₄)₃·6H₂O | Hexahydrate form.[6][7] |

| Molecular Weight | 483.84 g/mol | Hexahydrate form.[6][7] |

| Appearance | Lime green powder or chunks | [1][2][6] |

| Solubility in Water | Slightly soluble | Approx. 0.22 g/100 mL at 25°C for the anhydrous form.[2] |

| Decomposition Temp. | ~100 °C | Begins to lose water of hydration.[7] |

| Coordination Geometry | Octahedral | Around Fe³⁺ centers.[1][2] |

| Fe-O Bond Length | 2.0 - 2.2 Å | Data from the related tetrahydrate structure.[2] |

| H-Bond Length (O-H···O) | 2.6 - 2.9 Å | Data from the related tetrahydrate structure.[2] |

| Specific Heat Capacity | 2.18 J/g·K (at 25°C) | For the hexahydrate form.[2] |

| Enthalpy of Formation | -1609.8 kJ/mol | For the anhydrous form.[2] |

| Mössbauer (Tetrahydrate) | Isomer Shift: 0.38 mm/s; Quadrupole Split: 0.40 mm/s | Confirms high-spin Fe³⁺.[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of iron(III) oxalate are crucial for reproducible research.

3.1. Synthesis Protocol

A common method for synthesizing iron(III) oxalate involves the reaction of an aqueous iron(III) salt with an oxalate salt.

Materials:

-

Iron(III) chloride (FeCl₃) solution (e.g., 0.400 g/mL)[8]

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)[8]

-

Deionized water

Procedure:

-

Prepare Oxalate Solution: Dissolve an excess of potassium oxalate monohydrate (e.g., 12-12.5 g) in deionized water (~20 mL). Heat the solution gently with stirring to ensure complete dissolution.[8][9]

-

Reaction: While stirring, pour the hot potassium oxalate solution into a beaker containing the iron(III) chloride solution (e.g., 8.0 mL of 0.667 g/mL FeCl₃).[9] A precipitate of the iron(III) oxalate complex will form.

-

Crystallization: Cool the reaction mixture in an ice bath for 30-45 minutes to promote the crystallization of the product.[9] For larger crystals, the solution can be covered and allowed to cool slowly and undisturbed over a longer period.[9][10]

-

Isolation: Isolate the lime-green crystals by vacuum filtration using a Buchner funnel.[11]

-

Washing: Wash the collected crystals on the filter paper sequentially with small portions of ice-cold deionized water to remove soluble impurities, followed by a wash with acetone (B3395972) or ethanol to facilitate drying.[9][11]

-

Drying: Spread the crystals on a watch glass and allow them to air-dry or dry in a desiccator to obtain the final product.[12]

Caption: Synthesis and Purification Workflow.

3.2. Key Characterization Techniques

-

Single-Crystal X-ray Diffraction (SCXRD): The definitive method for determining the precise atomic arrangement, bond lengths, and bond angles. It was used to unravel the complex polymeric structure of the tetrahydrate form.[1][4]

-

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phases present in a sample and to determine unit cell parameters.

-

Mössbauer Spectroscopy: A technique highly sensitive to the local chemical environment of iron nuclei. It is essential for confirming the oxidation state (Fe³⁺), spin state (high-spin), and coordination geometry (octahedral) of the iron centers.[1][2][5]

-

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): These methods are used to study the thermal stability of the compound. They reveal the temperatures at which dehydration (loss of water molecules) and subsequent decomposition of the oxalate ligands occur.[2][13]

Applications and Relevance

Iron(III) oxalate is more than a laboratory curiosity; it serves as a precursor and a functional material in several areas:

-

Materials Synthesis: It is used as a starting material for the synthesis of iron oxides (e.g., α-Fe₂O₃, γ-Fe₂O₃).[13] The thermal decomposition of iron oxalates can produce nanocrystalline iron oxides with high surface areas.[13]

-

Battery Technology: The related iron(III) oxalate tetrahydrate has been investigated as a potential cathode material for lithium-ion batteries, demonstrating a reversible capacity by cycling the Fe³⁺/Fe²⁺ redox couple.[1][4]

-

Photography: Ferric oxalate is a key light-sensitive component in historical photographic printing processes like the Kallitype and Platinotype methods.[1]

-

Dentistry: Like other oxalates, it has been studied for potential use in treating dentin hypersensitivity.[1]

References

- 1. Ferric oxalate - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Transition metal oxalate complex - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. americanelements.com [americanelements.com]

- 7. Iron (III) Oxalate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 8. The Synthesis of an Iron Salt [jan.ucc.nau.edu]

- 9. Synthesis of Potassium Iron Oxalate - ChemEd Collaborative [holographyforum.org]

- 10. crystalverse.com [crystalverse.com]

- 11. cerritos.edu [cerritos.edu]

- 12. dianawuwong.weebly.com [dianawuwong.weebly.com]

- 13. pubs.aip.org [pubs.aip.org]

Physical appearance of Iron(III) oxalate hexahydrate powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of iron(III) oxalate (B1200264) hexahydrate powder. It includes key data, experimental protocols, and visualizations to support research and development activities.

Physical Appearance

Iron(III) oxalate hexahydrate is a crystalline powder. The color is consistently reported as a yellow-green or lime green.[1][2][3][4] It may also be found in the form of green or yellow chunks.[3][5] The compound is generally described as odorless.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that there are some discrepancies in the reported solubility in water, with some sources describing it as soluble and others as slightly soluble.

| Property | Value | Source(s) |

| Molecular Formula | Fe₂(C₂O₄)₃·6H₂O | [1][6][7] |

| Molecular Weight | 483.84 g/mol | [1][5][6] |

| Melting Point | 100 °C (decomposes) | [1][5] |

| Solubility in Water | Soluble / Slightly Soluble | [2][8] |

| Appearance | Green/yellow powder or chunks | [1][3][5] |

| CAS Number | 166897-40-1 | [6] |

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of iron(III) oxalate, which is often generated as an intermediate in the production of other coordination compounds like potassium ferrioxalate. This protocol is adapted from established laboratory procedures.[9][10]

Objective: To synthesize iron(III) oxalate from ferric chloride.

Materials:

-

Ferric chloride (FeCl₃)

-

Potassium hydroxide (B78521) (KOH)

-

Oxalic acid dihydrate ((COOH)₂·2H₂O)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (funnel, filter paper)

-

Heating plate

Procedure:

-

Preparation of Ferric Hydroxide:

-

Dissolve a calculated amount of ferric chloride in deionized water in a beaker.

-

In a separate beaker, prepare a solution of potassium hydroxide.

-

Slowly add the potassium hydroxide solution to the ferric chloride solution while stirring continuously. A brown precipitate of ferric hydroxide (Fe(OH)₃) will form.

-

Filter the ferric hydroxide precipitate and wash it thoroughly with hot deionized water to remove any unreacted salts.

-

-

Formation of Iron(III) Oxalate:

-

Prepare a solution of oxalic acid dihydrate in deionized water.

-

Add the freshly prepared ferric hydroxide precipitate to the oxalic acid solution in small portions while stirring.

-

The ferric hydroxide will dissolve to form a green solution of iron(III) oxalate.

-

The reaction is: 2Fe(OH)₃ + 3(COOH)₂·2H₂O → Fe₂(C₂O₄)₃ + 12H₂O.[10]

-

-

Isolation (Optional):

-

For the isolation of related complex salts like potassium ferrioxalate, a potassium salt is added, and the product is precipitated from the solution, often with the addition of ethanol.

-

Experimental Workflow and Reaction Pathways

The synthesis and decomposition of this compound involve key chemical transformations that can be visualized to understand the logical relationships between the reactants, intermediates, and products.

Synthesis of Iron(III) Oxalate

The following diagram illustrates the two-step synthesis process described in the protocol above, starting from ferric chloride.

Caption: Synthesis pathway of Iron(III) Oxalate.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a multi-step process. Initially, it undergoes dehydration, followed by the decomposition of the anhydrous salt to ferrous oxalate, and finally to iron oxides.[11][12]

References

- 1. ianleake.com [ianleake.com]

- 2. Ferric oxalate - Wikipedia [en.wikipedia.org]

- 3. CHEM 178L Fall 2015 - Yusuf Hussain - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]

- 4. americanelements.com [americanelements.com]

- 5. Iron (III) Oxalate | this compound | C6Fe2O12 · 6H2O - Ereztech [ereztech.com]

- 6. Iron (III) Oxalate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 7. strem.com [strem.com]

- 8. aqueous solution - Water solubility of different types of Iron III - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Decomposition Process of FeC2O4. 2H2O in the Air (2013) | Zai Zhi Yang | 1 Citations [scispace.com]

Solubility of Iron(III) oxalate hexahydrate in water and organic solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iron(III) oxalate (B1200264) hexahydrate (Fe₂(C₂O₄)₃·6H₂O) in aqueous and organic media. Due to the limited availability of precise quantitative data for the hexahydrated form, this document summarizes existing information, outlines established experimental protocols for solubility determination, and offers a framework for systematic characterization.

Introduction

Iron(III) oxalate hexahydrate is a coordination complex with applications in various fields, including catalysis and materials science. A thorough understanding of its solubility is critical for its application in solution-based processes, formulation development, and quality control. This guide addresses the current state of knowledge regarding its solubility and provides detailed methodologies for its empirical determination.

Physicochemical Properties

This compound is a lime green crystalline powder. It is known to be sensitive to light. The anhydrous form has a melting point of approximately 365.1°C, though decomposition may occur at lower temperatures.

Aqueous Solubility

The solubility of this compound in water is a subject of conflicting qualitative descriptions in the literature, with sources describing it as both "soluble" and "slightly soluble" or "practically insoluble."[1][2] A single quantitative value has been reported for the anhydrous form of iron(III) oxalate, which is approximately 0.22 g/100 mL at 25°C.[3] However, it is important to note that this value may not be directly representative of the hexahydrated species due to differences in the crystal lattice energy and hydration effects.

Table 1: Reported Aqueous Solubility of Iron(III) Oxalate

| Compound Form | Temperature (°C) | Solubility ( g/100 mL) |

| Anhydrous | 25 | ~ 0.22[3] |

| Hexahydrate | Not Specified | Data not available |

The solubility of iron salts is often influenced by pH. In aqueous solutions, iron(III) oxalate can undergo hydrolysis, particularly under acidic conditions, which can affect its solubility equilibrium.[3]

Solubility in Organic Solvents

There is a notable absence of quantitative data in the peer-reviewed literature regarding the solubility of this compound in common organic solvents. Based on the polar nature of the hydrated complex, it is anticipated to have low solubility in non-polar organic solvents. Its solubility in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents like methanol (B129727) and ethanol (B145695) has not been quantitatively reported.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Type | Reported Solubility |

| Methanol | Polar Protic | Data not available |

| Ethanol | Polar Protic | Data not available |

| Acetone | Polar Aprotic | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available |

Experimental Protocols for Solubility Determination

Given the lack of definitive data, empirical determination of the solubility of this compound is essential for any application requiring this information. The following section details a standardized experimental protocol that can be employed.

General "Shake-Flask" Method

The most common and straightforward method for determining equilibrium solubility is the shake-flask method.[4]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., ultrapure water, ethanol, DMSO) in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Analysis of the Saturated Solution: The concentration of iron(III) oxalate in the clear, saturated filtrate is determined using a suitable analytical technique.

Analytical Techniques for Concentration Measurement

The choice of analytical method is critical for accurate solubility determination.

-

UV-Vis Spectrophotometry: This is a common technique for colored compounds. A calibration curve is first established by measuring the absorbance of a series of standard solutions of known iron(III) oxalate concentrations at the wavelength of maximum absorbance (λmax). The concentration of the saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.[5]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): These are highly sensitive methods for determining the concentration of iron in the saturated solution. The solution is appropriately diluted and analyzed for its iron content. The concentration of iron(III) oxalate can then be calculated based on the stoichiometry of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the iron(III) oxalate complex. A suitable mobile phase and stationary phase must be selected, and the method validated with standards of known concentration.[5]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Logical Relationship for Analytical Method Selection

The choice of analytical technique depends on the properties of the solute and the required sensitivity.

Caption: Decision tree for selecting an analytical method for solubility measurement.

Conclusion

While qualitative information suggests that this compound has limited solubility in water, precise quantitative data for the hexahydrate form and its solubility in common organic solvents are currently lacking in the public domain. For researchers and professionals in drug development and other scientific fields, it is imperative to experimentally determine the solubility of this compound under the specific conditions of their application. The standardized protocols and analytical methods outlined in this guide provide a robust framework for obtaining reliable and accurate solubility data. Such data is fundamental for the effective utilization of this compound in research and development.

References

In-Depth Technical Guide to the Thermal Decomposition of Iron(III) Oxalate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of iron(III) oxalate (B1200264) hexahydrate (Fe₂(C₂O₄)₃·6H₂O). It details the decomposition pathway, presents quantitative data from thermal analysis, outlines relevant experimental protocols, and visualizes key processes. This document is intended to be a valuable resource for professionals working with this compound in various research and development settings.

Introduction to Iron(III) Oxalate Hexahydrate

This compound is a coordination complex with the chemical formula Fe₂(C₂O₄)₃·6H₂O. It is a yellow-green powder that finds applications as a catalyst, particularly in photo-Fenton-like processes for the degradation of organic pollutants. Understanding its thermal stability and decomposition pathway is crucial for its synthesis, storage, and application, especially when thermal processes are involved.

The thermal decomposition of hydrated metal oxalates is a multi-step process that typically begins with dehydration, followed by the decomposition of the anhydrous oxalate to form metal oxides and gaseous products like carbon monoxide and carbon dioxide. The precise nature of the final products can be influenced by the experimental atmosphere (e.g., inert or oxidative).

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct stages. While specific temperature ranges can vary slightly depending on experimental conditions such as heating rate and atmosphere, the general pathway is as follows:

-

Dehydration: The initial stage involves the loss of the six water molecules of hydration. This process typically occurs at relatively low temperatures.

-

Decomposition to Iron(II) Oxalate: The anhydrous iron(III) oxalate then undergoes an internal redox reaction where the iron(III) is reduced to iron(II), and the oxalate is oxidized, releasing carbon dioxide. This results in the formation of iron(II) oxalate (FeC₂O₄).

-

Decomposition of Iron(II) Oxalate: The final stage is the decomposition of iron(II) oxalate into iron oxides and carbon monoxide. In an inert atmosphere, the primary product is often iron(II) oxide (FeO), which may disproportionate into metallic iron (Fe) and magnetite (Fe₃O₄) at higher temperatures. In an oxidative atmosphere, the final product is typically iron(III) oxide (α-Fe₂O₃).

The following diagram illustrates the general thermal decomposition pathway in an inert atmosphere.

Caption: General pathway for the thermal decomposition of this compound.

Quantitative Thermal Analysis Data

The following table summarizes the key temperature ranges and mass losses associated with the thermal decomposition of iron(III) oxalate hydrates. It is important to note that the data presented is based on studies of closely related hydrates, such as the tetrahydrate, and the values for the hexahydrate are expected to be similar.[1]

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) - Theoretical | Mass Loss (%) - Observed | Gaseous Products | Solid Product |

| Dehydration | 30 - 210 | ~22.4 | Varies with hydrate | H₂O | Anhydrous Fe₂(C₂O₄)₃ |

| Decomposition to FeC₂O₄ | 210 - 300 | ~18.3 | ~18 | CO₂ | FeC₂O₄ |

| Decomposition of FeC₂O₄ | 300 - 450 | ~29.9 | ~30 | CO | FeO (initially) |

Note: The observed mass loss can be influenced by factors such as heating rate and atmospheric conditions. The final decomposition products of FeO can further react at higher temperatures.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

A common method for synthesizing iron(III) oxalate involves the reaction of an iron(III) salt with an oxalate source.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of iron(III) chloride hexahydrate.

-

Prepare a separate aqueous solution of potassium oxalate monohydrate.

-

Slowly add the potassium oxalate solution to the iron(III) chloride solution with constant stirring.

-

A yellow-green precipitate of this compound will form.

-

Continue stirring for a designated period to ensure complete precipitation.

-

Filter the precipitate using vacuum filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities, followed by a wash with ethanol to aid in drying.

-

Dry the product in a desiccator at room temperature.

Thermogravimetric Analysis (TGA) Protocol

Thermogravimetric analysis is a standard technique used to determine the thermal stability and decomposition temperatures of materials.

Instrumentation:

-

A calibrated thermogravimetric analyzer (TGA)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound powder into a TGA crucible (e.g., alumina (B75360) or platinum). Ensure the sample is evenly distributed at the bottom of the crucible.

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of approximately 600-800°C at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Record the sample mass as a function of temperature. The instrument's software will typically generate a thermogram (mass vs. temperature) and a derivative thermogram (rate of mass loss vs. temperature), which helps in identifying the precise temperatures of decomposition events.

Application: Catalytic Role in Photo-Fenton Processes

Iron(III) oxalate is an effective catalyst in photo-Fenton and photo-Fenton-like processes for the degradation of organic pollutants. The mechanism involves the photoreduction of Fe(III) to Fe(II), which then reacts with an oxidant (like hydrogen peroxide) to generate highly reactive hydroxyl radicals (•OH) that degrade the pollutants.

The following diagram illustrates the catalytic cycle of iron(III) oxalate in a photo-Fenton-like reaction.

Caption: Simplified catalytic cycle of iron(III) oxalate in a photo-Fenton-like process.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of this compound. The multi-step decomposition process, involving dehydration and subsequent oxalate breakdown, has been outlined, and quantitative data from thermal analysis has been presented. Standardized experimental protocols for the synthesis and thermogravimetric analysis of this compound have also been detailed. Furthermore, a key application of iron(III) oxalate as a catalyst in advanced oxidation processes has been illustrated. This comprehensive information serves as a valuable resource for scientists and researchers in their respective fields.

References

Unraveling the Crystal Structure of Hydrated Ferric Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of hydrated ferric oxalate (B1200264), with a focus on the tetrahydrate form, Fe₂(C₂O₄)₃·4H₂O. The document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and presents a visual workflow for crystal structure determination.

Crystal Structure and Properties

Hydrated ferric oxalate, specifically the tetrahydrate, crystallizes in a triclinic system. The structure was determined through a combination of X-ray and neutron powder diffraction.[1] The iron(III) ions are in a high-spin Fe³⁺ state and exhibit octahedral coordination.[2] The coordination sphere of the iron atoms involves both water molecules and oxalate ligands. The oxalate ligands act as bridges between iron centers, with some coordinating through all four oxygen atoms and others through two.[2] This arrangement results in the formation of zig-zag chains, which are further linked by a third oxalate molecule to create an open, layered structure.[1] Within this layered framework, additional water molecules are located, with half of the water content being lattice water situated between the ferric oxalate chains.[2]

Mössbauer spectroscopy of Fe₂(C₂O₄)₃·4H₂O reveals an isomer shift of 0.38 mm/s and a quadrupole splitting of 0.40 mm/s, which is consistent with high-spin Fe³⁺ in an octahedral environment.[2]

Crystallographic Data

The following table summarizes the key crystallographic data for ferric oxalate tetrahydrate (Fe₂(C₂O₄)₃·4H₂O).

| Parameter | Value |

| Crystal System | Triclinic |

| Formula | Fe₂(C₂O₄)₃·4H₂O |

| Coordination | Iron is octahedrally coordinated |

| Ligands | Bridging oxalate and water molecules |

| Structural Motif | Zig-zag chains forming a layered structure |

| Mössbauer Isomer Shift | 0.38 mm/s |

| Mössbauer Quadrupole Splitting | 0.40 mm/s |

Note: Detailed unit cell parameters (a, b, c, α, β, γ) and space group information are available in the Crystallographic Information File (CIF) associated with the primary reference.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallographic analysis of hydrated ferric oxalate.

Synthesis of Hydrated Ferric Oxalate Crystals

The synthesis of hydrated ferric oxalate can be achieved through the reaction of an iron(III) salt with oxalic acid or an oxalate salt. A general and effective method involves the initial precipitation of ferric hydroxide (B78521), which is then reacted with an oxalic acid solution.

Materials:

-

Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (Buchner funnel, filter paper)

-

Heating plate

Procedure:

-

Preparation of Ferric Hydroxide:

-

Dissolve a stoichiometric amount of a ferric salt (e.g., ferric chloride) in distilled water.

-

Slowly add a solution of a base (e.g., sodium hydroxide) with constant stirring to precipitate ferric hydroxide (Fe(OH)₃) as a reddish-brown solid.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with distilled water to remove any soluble impurities.

-

-

Formation of Ferric Oxalate:

-

Prepare a solution of oxalic acid in distilled water.

-

Gradually add the freshly prepared ferric hydroxide precipitate to the oxalic acid solution while stirring. The ferric hydroxide will dissolve to form a solution of ferric oxalate.

-

The reaction is: 2Fe(OH)₃ + 3H₂C₂O₄ → Fe₂(C₂O₄)₃ + 6H₂O.[2]

-

-

Crystallization:

-

Gently heat the ferric oxalate solution to concentrate it.

-

Allow the solution to cool slowly and undisturbed to promote the growth of single crystals of hydrated ferric oxalate.

-

The resulting crystals can be collected by filtration, washed with a small amount of cold distilled water, and then with a solvent in which ferric oxalate is sparingly soluble (e.g., ethanol) to facilitate drying.

-

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of hydrated ferric oxalate is performed using single-crystal X-ray diffraction.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Goniometer head for mounting the crystal.

-

Low-temperature device (optional, for data collection at reduced temperatures to minimize thermal motion).

Procedure:

-

Crystal Selection and Mounting:

-

Select a suitable single crystal of hydrated ferric oxalate with well-defined faces and no visible defects under a microscope.

-

Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

Center the crystal in the X-ray beam of the diffractometer.

-

Perform a preliminary screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., using ω and φ scans).

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Apply corrections for Lorentz and polarization effects, and absorption.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the heavier atoms (Fe).

-

Refine the structural model using full-matrix least-squares methods, locating the positions of the lighter atoms (O, C, H) from difference Fourier maps.

-

Refine the atomic positions, and anisotropic displacement parameters until the model converges to a satisfactory agreement with the experimental data.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the crystal structure of hydrated ferric oxalate.

Caption: Workflow for Crystal Structure Determination.

References

An In-depth Technical Guide to Iron(III) Oxalate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iron(III) oxalate (B1200264) hexahydrate, a coordination compound with applications in various fields of chemical research and development. This document details its chemical synonyms, physical and chemical properties, and standardized experimental protocols.

Synonyms for Iron(III) Oxalate Hexahydrate

This compound is known by several alternative names in scientific literature and commercial listings. These synonyms are crucial for comprehensive literature searches and material sourcing.

-

Iron(3+) ethanedioate hydrate (B1144303) (2:3:6)[5]

-

diiron(3+) hexahydrate trioxalate[6]

-

iron(3+); oxalate; hexahydrate[4]

-

EISEN(III)OXALAT HEXAHYDRAT (German)[7]

-

鉄(III)シュウ酸塩 六水和物 (Japanese)[7]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | Fe₂(C₂O₄)₃·6H₂O |

| Molecular Weight | 483.84 g/mol [1][4] |

| CAS Number | 166897-40-1[1][8] |

| Appearance | Green/yellow powder or chunks[1][4][5] |

| Melting Point | 100 °C (decomposes)[1][4] |

| Solubility in Water | Soluble[1] |

| Purity (typical) | ≥97%[6], 99%[4], 99.99%[1] |

| Iron Content (typical) | 22-25% |

| EC Number | 220-951-7[4][5] |

| MDL Number | MFCD00151243[4][5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of iron oxalate complexes are critical for reproducible research. The following protocols are synthesized from established laboratory practices.

1. Synthesis of an Iron(III) Oxalate Complex (Potassium Tris(oxalato)ferrate(III) Trihydrate)

This procedure outlines the synthesis of a common and structurally related iron(III) oxalate complex, which illustrates the fundamental principles of preparing such coordination compounds.

-

Materials:

-

Iron(II) ammonium (B1175870) sulfate (B86663) hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

-

1 M Oxalic acid (H₂C₂O₄)

-

Saturated Potassium oxalate (K₂C₂O₄) solution

-

3-5% Hydrogen peroxide (H₂O₂)

-

Acetone

-

-

Procedure:

-

Formation of Iron(II) Oxalate: Dissolve approximately 7.5 g of iron(II) ammonium sulfate in 20 mL of warm deionized water containing 8 drops of 3 M H₂SO₄. To this solution, add 35 mL of 1.0 M oxalic acid and heat to boiling while stirring. Allow the yellow precipitate of iron(II) oxalate (FeC₂O₄) to settle and decant the supernatant.[9]

-

Oxidation to Iron(III) Complex: To the iron(II) oxalate precipitate, add 15 mL of saturated potassium oxalate solution and heat to about 40°C. Slowly add 30 mL of 3-5% hydrogen peroxide solution while maintaining the temperature near 40°C and stirring continuously.[9]

-

Formation of the Final Complex: After the addition of hydrogen peroxide, heat the mixture to boiling. Add 12 mL of 1.0 M oxalic acid (the first 10 mL at once, the last 2 mL dropwise) until the solution becomes clear green.[3][9]

-

Crystallization and Purification: Cool the solution and add 8 mL of 95% ethanol to induce crystallization.[9] Collect the crystals by suction filtration. Wash the crystals with a 50% ethanol-water mixture, followed by acetone.[9] The crystals are then air-dried. For higher purity, the complex can be recrystallized by dissolving it in a minimum amount of hot water and allowing it to cool slowly.[10]

-

2. Analytical Procedures

-

Determination of Oxalate Content: The oxalate content of the synthesized complex can be determined by redox titration with a standardized solution of potassium permanganate (B83412) (KMnO₄).[11]

-

Determination of Iron Content: The iron content can be determined spectrophotometrically. This involves forming a colored iron complex, such as with 1,10-phenanthroline, and measuring its absorbance.[11][12]

-

Infrared Spectroscopy (IR): The synthesized complex can be characterized by IR spectroscopy. Characteristic peaks for the coordinated oxalate ligand are expected, including C=O stretching vibrations around 1705 cm⁻¹ (antisymmetric) and 1460 cm⁻¹ (symmetric), and C-O stretching vibrations between 1255 cm⁻¹ and 1310 cm⁻¹. Metal-oxygen vibrations typically appear in the 450-550 cm⁻¹ region.[13]

Visualizations

Synthesis Workflow for an Iron(III) Oxalate Complex

The following diagram illustrates the key steps in the synthesis of a representative iron(III) oxalate complex, potassium tris(oxalato)ferrate(III).

Caption: Synthesis workflow for an Iron(III) oxalate complex.

References

- 1. Iron (III) Oxalate Hexahydrate - ProChem, Inc. [prochemonline.com]

- 2. scielo.br [scielo.br]

- 3. genchem.chem.umass.edu [genchem.chem.umass.edu]

- 4. Iron (III) Oxalate | this compound | C6Fe2O12 · 6H2O - Ereztech [ereztech.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound(166897-40-1)IR [m.chemicalbook.com]

- 8. Ferric oxalate - Wikipedia [en.wikipedia.org]

- 9. cerritos.edu [cerritos.edu]

- 10. benchchem.com [benchchem.com]

- 11. dianawuwong.weebly.com [dianawuwong.weebly.com]

- 12. Spectrophotometric determination of trace amounts of iron(III) in oxalates by extraction of the mixed-ligand iron-oxalate-purpurin complex - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. webqc.org [webqc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Iron(III) Oxalate Hexahydrate from Ferric Hydroxide

Introduction

Iron(III) oxalate (B1200264) hexahydrate (Fe₂(C₂O₄)₃·6H₂O) is a light-sensitive, lime-green crystalline compound. It serves as a precursor in the synthesis of iron-based catalysts, magnetic nanoparticles, and as a component in some photographic printing processes like the platinotype.[1] This document provides a detailed protocol for the synthesis of iron(III) oxalate hexahydrate, commencing with the preparation of ferric hydroxide (B78521) from ferric chloride. The subsequent reaction of freshly prepared ferric hydroxide with oxalic acid yields the desired product. This method is suitable for laboratory-scale synthesis and is intended for researchers, scientists, and professionals in drug development and materials science.

Reaction Scheme

The synthesis is a two-step process:

-

Preparation of Ferric Hydroxide: FeCl₃ + 3NaOH → Fe(OH)₃↓ + 3NaCl

-

Synthesis of this compound: 2Fe(OH)₃ + 3H₂C₂O₄ + 6H₂O → Fe₂(C₂O₄)₃·6H₂O + 6H₂O[2]

Materials and Equipment

| Chemicals | Equipment |

| Ferric chloride hexahydrate (FeCl₃·6H₂O) | Beakers (various sizes) |

| Sodium hydroxide (NaOH) | Graduated cylinders |

| Oxalic acid dihydrate (H₂C₂O₄·2H₂O) | Magnetic stirrer with stir bars |

| Distilled or deionized water | Hot plate |

| Ethanol (B145695) (95%) | Buchner funnel and filter flask |

| Acetone (B3395972) | Vacuum source |

| pH indicator paper | Watch glass |

| Spatula | |

| Glass stirring rod | |

| Drying oven or desiccator |

Experimental Protocols

Part 1: Synthesis of Ferric Hydroxide

-

Preparation of Reactant Solutions:

-

In a 250 mL beaker, dissolve 13.5 g of ferric chloride hexahydrate in 100 mL of distilled water.

-

In a separate 250 mL beaker, dissolve 6.0 g of sodium hydroxide in 50 mL of distilled water. Caution: The dissolution of NaOH is highly exothermic.

-

-

Precipitation of Ferric Hydroxide:

-

Slowly add the sodium hydroxide solution to the ferric chloride solution while stirring continuously with a magnetic stirrer.

-

A reddish-brown precipitate of ferric hydroxide will form.

-

Continue stirring for 10-15 minutes to ensure the reaction is complete.

-

-

Washing the Precipitate:

-

Allow the precipitate to settle.

-

Decant the supernatant liquid.

-

Wash the precipitate by adding 100 mL of distilled water, stirring, allowing it to settle, and decanting the supernatant.

-

Repeat the washing process 3-4 times to remove residual sodium chloride. After the final wash, use a Buchner funnel to filter the precipitate, but do not dry it completely. The moist ferric hydroxide is used directly in the next step.

-

Part 2: Synthesis of this compound

-

Reaction with Oxalic Acid:

-

Transfer the moist ferric hydroxide precipitate to a 250 mL beaker.

-

In a separate beaker, prepare a solution of 9.45 g of oxalic acid dihydrate in 50 mL of distilled water.

-

Slowly add the oxalic acid solution to the ferric hydroxide precipitate while stirring.

-

The reddish-brown precipitate will gradually dissolve to form a clear, lime-green solution.

-

Gently heat the mixture to 40-50°C on a hot plate while stirring to facilitate the reaction. Maintain this temperature for 30 minutes.

-

-

Crystallization of the Product:

-

Remove the beaker from the heat and allow the solution to cool to room temperature.

-

To induce precipitation, slowly add 50 mL of 95% ethanol to the solution while stirring. Iron(III) oxalate is less soluble in ethanol-water mixtures.

-

Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.

-

-

Isolation and Drying of the Product:

-

Collect the lime-green crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a cold 50:50 ethanol/water mixture (2 x 20 mL) followed by a final wash with acetone (20 mL) to aid in drying.

-

Dry the crystals in a desiccator over a suitable drying agent or in a drying oven at a temperature not exceeding 40°C to prevent decomposition. The product is light-sensitive and should be stored in a dark, well-sealed container.

-

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | 13.5 g | |

| Sodium Hydroxide (NaOH) | 6.0 g | |

| Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) | 9.45 g | |

| Product | ||

| Theoretical Yield of Fe₂(C₂O₄)₃·6H₂O | ~12.1 g | Calculated |

| Appearance | Lime-green crystalline powder | [3] |

| Decomposition Temperature | ~100 °C | [4] |

| Characterization Data | ||

| FTIR (cm⁻¹) | Key peaks for oxalate ligand | [5] |

| TGA | Dehydration and decomposition steps | [6] |

Note: The theoretical yield is calculated based on the starting amount of ferric chloride hexahydrate, assuming it is the limiting reagent.

Safety Precautions

-

Ferric Chloride (FeCl₃): Corrosive. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, wearing appropriate PPE. The dissolution in water is highly exothermic.

-

Oxalic Acid (H₂C₂O₄): Toxic and corrosive. Harmful if swallowed or in contact with skin. Causes serious eye damage. Wear appropriate PPE and handle in a well-ventilated area.

-

Ethanol and Acetone: Flammable liquids. Keep away from open flames and heat sources.

-

Always work in a well-ventilated laboratory or under a fume hood.

-

Dispose of all chemical waste according to institutional and local regulations.

Visualization

Caption: Workflow for the synthesis of this compound.

Caption: Logical flow of the synthesis from starting materials to final product.

References

Application Note: A Protocol for the Synthesis of Amorphous Fe₂O₃ Nanoparticles via Thermal Decomposition of Iron(III) Oxalate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive protocol for the synthesis of amorphous iron(III) oxide (Fe₂O₃) nanoparticles. The method is based on the thermal decomposition of an iron(III) oxalate (B1200264) precursor in a high-boiling point organic solvent with a capping agent. While the thermal decomposition of iron oxalates typically yields crystalline nanoparticles, this protocol is designed to favor the formation of an amorphous phase by controlling reaction kinetics through lower temperatures and rapid quenching.[1][2][3] This approach is crucial for applications where amorphous materials are preferred due to their unique properties, such as high surface area and distinct magnetic behavior.[4][5] Detailed procedures for synthesis, purification, and characterization are provided for reproducibility in a research setting.

Introduction

Amorphous iron oxide nanoparticles are of significant interest in biomedical fields, including drug delivery and as contrast agents for magnetic resonance imaging (MRI), due to their high surface-to-volume ratios and unique magnetic properties.[4][5] Unlike their crystalline counterparts, amorphous nanoparticles lack long-range atomic order, which can lead to enhanced reactivity and different pharmacokinetic profiles. The synthesis of amorphous nanoparticles often requires methods that kinetically trap the material in a disordered state, such as sonochemical methods or rapid thermal decomposition at controlled temperatures.[4]

This protocol adapts the well-established thermal decomposition method, commonly used for producing highly crystalline nanoparticles, to synthesize amorphous Fe₂O₃.[6] By using iron(III) oxalate as the precursor and carefully controlling the reaction temperature and duration, nucleation can be induced without promoting extensive crystal growth, resulting in an amorphous final product.

Experimental Workflow

The overall experimental process involves the preparation of the precursor solution, a controlled thermal decomposition reaction, and subsequent purification and characterization of the resulting nanoparticles.

Figure 1. Experimental workflow for the synthesis and characterization of amorphous Fe₂O₃ nanoparticles.

Materials and Equipment

Materials:

-

Iron(III) oxalate (Fe₂(C₂O₄)₃·xH₂O)

-

1-Octadecene (B91540) (ODE), 90% technical grade

-

Oleic acid (OA), 90% technical grade

-

Ethanol, absolute

-

Hexane, anhydrous

Equipment:

-

Three-neck round-bottom flask (100 mL)

-

Heating mantle with magnetic stirrer and temperature controller

-

Schlenk line or vacuum/inert gas manifold

-

Thermocouple

-

Condenser

-

Glass syringe

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath

-

Oven or vacuum desiccator

Experimental Protocols

4.1. Synthesis of Amorphous Fe₂O₃ Nanoparticles

This protocol is designed for the synthesis of approximately 10 nm amorphous nanoparticles. Reaction parameters can be adjusted to control particle size.

-

Setup: Assemble the three-neck flask in a heating mantle on a stirrer. Equip the flask with a condenser, a thermocouple, and a septum. Connect the condenser to a Schlenk line for vacuum and inert gas (e.g., Argon or Nitrogen) supply.

-

Precursor Mixture: In the flask, combine Iron(III) oxalate (2 mmol), oleic acid (6 mmol), and 1-octadecene (20 mL).

-

Degassing: Under magnetic stirring, heat the mixture to 120°C under vacuum for 60 minutes to remove water and dissolved oxygen.

-

Decomposition: Switch the atmosphere to an inert gas. Increase the temperature to 250°C at a heating rate of approximately 5-10°C per minute. Maintain the temperature at 250°C for 30-60 minutes. The solution will turn from orange/yellow to a dark brown or black suspension, indicating nanoparticle formation.

-

Quenching: After the reaction time, immediately remove the heating mantle and use a cool water or ice bath to rapidly cool the flask to room temperature. This rapid cooling is critical to prevent the crystallization of the newly formed amorphous nanoparticles.[7]

4.2. Purification of Nanoparticles

-

Precipitation: Transfer the cooled reaction mixture into a centrifuge tube. Add 40 mL of ethanol to precipitate the nanoparticles.

-

Separation: Centrifuge the mixture at 8000 rpm for 15 minutes. A dark precipitate should form at the bottom. Decant and discard the supernatant.

-

Washing: Add 20 mL of a 1:1 ethanol/hexane mixture to the precipitate. Re-disperse the nanoparticles using an ultrasonic bath for 5 minutes.

-

Repeat: Repeat the centrifugation and washing steps two more times to ensure the removal of excess oleic acid and 1-octadecene.

-

Drying: After the final wash, decant the supernatant and dry the nanoparticle pellet under vacuum or in a low-temperature oven (60°C) overnight. The final product is a dark brown/black powder.

4.3. Characterization Protocols

4.3.1. X-Ray Diffraction (XRD) for Phase Identification

-

Objective: To confirm the amorphous nature of the synthesized nanoparticles.

-

Method: A small amount of the dried nanoparticle powder is placed on a zero-background sample holder (e.g., silicon). The sample is scanned using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 20° to 80°.

-

Expected Result: Amorphous materials lack long-range crystalline order and therefore do not produce sharp Bragg diffraction peaks. The XRD pattern for amorphous Fe₂O₃ should exhibit a broad, diffuse halo, typically centered around 2θ = 35°.[8][9] In contrast, crystalline iron oxides like magnetite or hematite (B75146) would show a series of sharp, well-defined peaks.[10]

4.3.2. Transmission Electron Microscopy (TEM) for Size and Morphology

-

Objective: To determine the size, size distribution, and shape of the nanoparticles.

-

Method: Disperse a very small amount of the nanoparticle powder in a solvent like hexane or ethanol via sonication. Deposit a single drop of the dilute dispersion onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely. Acquire images using a TEM operating at an accelerating voltage of 100-200 kV.

-

Expected Result: TEM images should reveal generally spherical nanoparticles.[11] The average particle size and size distribution can be determined by measuring at least 100 particles using image analysis software. Note that prolonged exposure to the high-energy electron beam can induce structural changes, such as crystallization or the formation of hollow structures in amorphous nanoparticles; therefore, low-dose imaging is recommended.[12][13]

Quantitative Data

The final properties of the nanoparticles are highly dependent on synthesis parameters. The following tables provide illustrative data based on typical thermal decomposition syntheses of iron oxide nanoparticles, showing how reaction conditions can be tuned to control nanoparticle size.[6][14]

Table 1: Effect of Reaction Temperature on Nanoparticle Size (Constant Reaction Time: 60 min)

| Reaction Temperature (°C) | Average Particle Diameter (nm) |

| 230 | 6 ± 1.2 |

| 250 | 10 ± 1.5 |

| 270 | 15 ± 2.1 |

Table 2: Effect of Reaction Time on Nanoparticle Size (Constant Reaction Temperature: 250°C)

| Reaction Time (min) | Average Particle Diameter (nm) |

| 30 | 8 ± 1.4 |

| 60 | 10 ± 1.5 |

| 90 | 12 ± 1.8 |

Safety Precautions and Disclaimer

-

Safety: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) must be worn. All synthesis steps involving organic solvents should be performed in a well-ventilated fume hood. 1-Octadecene has a high boiling point and can cause severe burns.

-

Disclaimer: This protocol is based on established principles of nanoparticle synthesis by thermal decomposition. However, the specific application to iron(III) oxalate for the synthesis of amorphous nanoparticles is proposed as a starting point for research. The exact reaction conditions, including temperatures, times, and precursor-to-surfactant ratios, may require optimization to achieve the desired particle size and ensure a fully amorphous product. The results should be thoroughly validated using the characterization techniques described.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Characterization of Amorphous Iron Oxide Nanoparticles by the Sonochemical Method and Their Application for the Remediation of Heavy Metals from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]